4-bromo-5-methyl-1H-indole
Description
Significance of Halogenated Indole (B1671886) Scaffolds in Contemporary Chemical and Biological Investigations
The introduction of halogen atoms into the indole ring system profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govfrontiersin.org Halogenation, particularly bromination, can significantly enhance the biological activity of natural and synthetic compounds. nih.govbeilstein-archives.org This is attributed to the ability of halogens to form halogen bonds, a type of non-covalent interaction that can play a crucial role in ligand-receptor binding. frontiersin.orgmdpi.com
The position of the halogen substituent on the indole ring is critical. For instance, bromination at the C-5 position of the indole nucleus has been shown to favor antiproliferative activity in certain compounds. nih.govbeilstein-archives.org This strategic placement can lead to derivatives with improved pharmacological profiles, including slower clearance and enhanced efficacy. beilstein-archives.org The diverse biological activities exhibited by halogenated indoles, ranging from anticancer to antimicrobial, underscore their importance in drug discovery and development. nih.govbeilstein-archives.orgnih.gov
Strategic Positioning of 4-Bromo-5-methyl-1H-indole as a Versatile Synthetic Intermediate
This compound emerges as a strategically important building block in organic synthesis. chemicalregister.com Its structure, featuring a bromine atom at the 4-position and a methyl group at the 5-position of the indole core, offers multiple avenues for chemical modification. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. researchgate.net
The presence of the methyl group at the 5-position can influence the electronic properties and steric environment of the indole ring, potentially directing the regioselectivity of subsequent reactions. This unique substitution pattern makes this compound a valuable precursor for the synthesis of a wide range of substituted indoles with potential applications in medicinal chemistry and materials science. Its utility as an intermediate is highlighted by its commercial availability from various suppliers of research chemicals and building blocks. chemicalregister.com
The strategic importance of this compound is further emphasized by its use in the synthesis of targeted molecules for specific biological investigations. For example, derivatives of this compound can be designed and synthesized to probe the structure-activity relationships of various biological targets. The ability to readily modify the core structure of this indole derivative allows for the systematic exploration of chemical space and the optimization of biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 610794-15-5 sigmaaldrich.com |
| Molecular Formula | C9H8BrN sigmaaldrich.com |
| Molecular Weight | 210.07 g/mol moldb.com |
Table 2: Related Indole Compounds and their Significance
| Compound Name | Significance |
|---|---|
| 5-Bromoindole | An important pharmaceutical intermediate used in the synthesis of drugs for cardiovascular diseases, neurological disorders, and cancer. google.com |
| 5-Bromobrassinin | A synthetic derivative of an indole phytoalexin with a favorable pharmacological profile and potential anticancer activity. beilstein-archives.org |
| Naratriptan | An anti-migraine drug, for which 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole is a key intermediate. acs.org |
| Indole-3-carbinol | A bioactive molecule found in cruciferous vegetables with explored cancer-preventive properties. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCLJDAZHYRZHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440740 | |
| Record name | 4-bromo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610794-15-5 | |
| Record name | 4-bromo-5-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromo 5 Methyl 1h Indole and Its Precursors
De Novo Indole (B1671886) Ring Formation Approaches for Regioselective Synthesis
De novo syntheses offer the advantage of building the indole skeleton with the desired substitution pattern from the outset, often providing excellent control over the placement of functional groups.
Fischer Indole Cyclization and Modern Variants for Substituted Indoles
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole synthesis. wikipedia.orgchemicalbook.com The classical method involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a ub.eduub.edu-sigmatropic rearrangement to form the indole ring. wikipedia.orgnih.gov The choice of acid catalyst is crucial, with Brønsted acids like HCl and H₂SO₄, as well as Lewis acids such as zinc chloride, being effective. wikipedia.orgmdpi.com
To synthesize a 4-bromo-5-methyl-1H-indole, a potential starting material would be (4-bromo-5-methylphenyl)hydrazine. The reaction of this hydrazine (B178648) with a suitable carbonyl compound under acidic conditions would lead to the desired indole. The regioselectivity of the Fischer synthesis is generally reliable, dictated by the substitution pattern of the phenylhydrazine.
Modern variants of the Fischer indole synthesis have expanded its scope and utility. A significant development is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling reaction between an aryl bromide and a hydrazone to form the necessary N-arylhydrazone intermediate. wikipedia.orgnih.gov This allows for greater flexibility in the choice of starting materials. Further advancements include microwave-assisted and solid-phase synthesis techniques, which can lead to shorter reaction times and simplified purification. organic-chemistry.org
| Reaction | Key Features | Application to this compound |
| Classical Fischer Indole Synthesis | Reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.org | Requires (4-bromo-5-methylphenyl)hydrazine as a precursor. |
| Buchwald Modification | Palladium-catalyzed coupling of an aryl bromide with a hydrazone. wikipedia.orgnih.gov | Allows for the synthesis of the required phenylhydrazone from more readily available starting materials. |
Bartoli and Batcho-Leimgruber Indole Syntheses in Brominated Indole Production
The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, involving the reaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgbenthamdirect.com The presence of a bulky ortho substituent is often crucial for high yields as it facilitates the required ub.eduub.edu-sigmatropic rearrangement. wikipedia.org A key modification by Dobbs utilizes an ortho-bromine atom as a directing group, which can later be removed. wikipedia.orgorganic-chemistry.org This strategy allows for the synthesis of indoles that would otherwise be difficult to access. For instance, the reaction of 1-bromo-2-methyl-3-nitrobenzene with a vinyl Grignard reagent, followed by radical reduction, can yield 4-methylindole. organic-chemistry.org This approach could be adapted for the synthesis of this compound by starting with a suitably substituted nitroarene.
The Batcho-Leimgruber indole synthesis provides another flexible route to substituted indoles, starting from ortho-nitrotoluenes. wikipedia.orgresearchgate.net The first step is the formation of an enamine using N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and a secondary amine like pyrrolidine. wikipedia.org This is followed by a reductive cyclization of the intermediate enamine to form the indole ring. wikipedia.org A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon, or stannous chloride. wikipedia.orgclockss.org This method is particularly well-suited for producing indoles with substituents on the benzene (B151609) ring while the pyrrole (B145914) moiety remains unsubstituted. core.ac.uk The synthesis of this compound via this route would begin with 4-bromo-5-methyl-2-nitrotoluene.
| Synthesis Method | Starting Material Example | Key Steps |
| Bartoli Indole Synthesis | 1-bromo-2-methyl-3-nitrobenzene organic-chemistry.org | Reaction with vinyl Grignard reagent, ub.eduub.edu-sigmatropic rearrangement, cyclization. wikipedia.org |
| Batcho-Leimgruber Indole Synthesis | 4-bromo-5-methyl-2-nitrotoluene | Enamine formation with DMF-DMA, reductive cyclization. wikipedia.org |
Palladium-Catalyzed Annulation and C-N Bond-Forming Reactions for Indole Construction
Palladium-catalyzed reactions have become indispensable tools for the synthesis of indoles, offering mild conditions and broad functional group tolerance. researchgate.net These methods often involve the formation of a key carbon-nitrogen (C-N) bond to construct the indole ring. nih.govacs.org
One prominent example is the Larock indole synthesis , which involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with an alkyne. ub.edumdpi.com This reaction is highly regioselective, typically placing the bulkier substituent of the alkyne at the 2-position of the resulting indole. ub.edu The synthesis of this compound using this method would likely start from 4-bromo-2-iodo-5-methylaniline.
Other palladium-catalyzed strategies include intramolecular C-N bond formation from halo-aryl enamines. acs.org In this approach, a suitably functionalized enamine undergoes a palladium-mediated cyclization to form the indole scaffold. acs.org Cascade reactions, where multiple bond-forming events occur in a single step, have also been developed. For example, a palladium-catalyzed tandem process can introduce the nitrogen atom and effect cyclization in one pot, offering an efficient route to N-functionalized indoles. organic-chemistry.org Furthermore, palladium-catalyzed direct C-H activation and annulation reactions provide an atom-economical pathway to construct the indole ring without the need for pre-functionalized starting materials. organic-chemistry.orgbeilstein-journals.org
| Palladium-Catalyzed Method | Description | Starting Material Example for this compound |
| Larock Indole Synthesis | Heteroannulation of an o-iodoaniline and an alkyne. ub.edu | 4-bromo-2-iodo-5-methylaniline |
| Intramolecular C-N Cyclization | Cyclization of a halo-aryl enamine. acs.org | An enamine derived from 2-chloro- or 2-bromo-4-bromo-5-methylaniline. |
| Cascade N-Annulation | Tandem introduction of nitrogen and cyclization. organic-chemistry.org | Acyclic carbon framework with appropriate halogenation and methylation. |
Direct Halogenation and Functionalization Procedures
An alternative to de novo synthesis is the direct functionalization of a pre-formed indole ring. For the synthesis of this compound, this would involve the regioselective bromination of 5-methyl-1H-indole.
Electrophilic Aromatic Substitution for Bromination at C-4 Position
Indole is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution. niscpr.res.inbhu.ac.in The preferred site of attack is typically the C-3 position. However, if the C-3 position is blocked, or by careful choice of reagents and conditions, substitution can be directed to other positions on the indole ring. niscpr.res.in
For the bromination of 5-methyl-1H-indole, the electronic effects of the methyl group (electron-donating) and the pyrrole ring influence the regioselectivity. While C-3 is the most nucleophilic position, substitution can also occur on the benzene ring. Directing bromination to the C-4 position can be challenging due to competing reactions at other sites. In some cases, theoretical calculations are used to predict the most likely site of substitution, although steric and electronic interactions can lead to unexpected outcomes. wuxiapptec.com For some indole derivatives, electrophilic aromatic substitution has been shown to occur at the C-4 position under specific conditions. nih.govacs.org
Regioselective Bromination Utilizing N-Bromosuccinimide (NBS) and Molecular Bromine
The choice of brominating agent is critical for achieving regioselectivity in the bromination of indoles. Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly used.
Molecular Bromine (Br₂): The reaction of indoles with molecular bromine can lead to a mixture of products, including polybrominated species. core.ac.uk However, under controlled conditions, regioselective bromination can be achieved. For example, the bromination of certain indole derivatives with bromine in acetic acid or dioxane has been shown to yield specific bromoindoles. niscpr.res.in The use of additives like sodium bicarbonate can also influence the outcome. researchgate.net
N-Bromosuccinimide (NBS): NBS is often considered a milder and more selective brominating agent than molecular bromine. researchgate.netresearchgate.net It can be used for the regioselective bromination of various aromatic and heterocyclic compounds. nih.govrsc.org The reaction conditions, such as the solvent and the presence of catalysts or initiators, can be tuned to favor either electrophilic or radical pathways, thereby controlling the position of bromination. researchgate.netacs.org For instance, NBS in combination with silica (B1680970) gel has been used for the regioselective bromination of carbazoles and other related heterocycles. nih.gov The bromination of 5-methyl-1H-indole to achieve substitution at the C-4 position would require careful optimization of the reaction conditions to favor attack at this specific site over the more reactive C-3 position or other positions on the benzene ring.
| Brominating Agent | Conditions and Selectivity |
| **Molecular Bromine (Br₂) ** | Can lead to polybromination; regioselectivity is highly dependent on substrate and reaction conditions. core.ac.uksci-hub.se |
| N-Bromosuccinimide (NBS) | Generally milder and more selective than Br₂. researchgate.net Reaction pathway (electrophilic vs. radical) can be controlled to influence regioselectivity. researchgate.netacs.org |
Biocatalytic Halogenation Strategies via Enzymatic Pathways
Enzymatic halogenation presents a compelling alternative to traditional chemical methods, offering high regioselectivity and milder, more environmentally benign reaction conditions. nih.govrsc.org Flavin-dependent halogenases (FDHs) are particularly promising for the selective halogenation of aromatic compounds like indole. rsc.org These enzymes utilize flavin adenine (B156593) dinucleotide (FADH₂), oxygen, and a halide salt to perform highly specific halogenations at ambient temperature and neutral pH. rsc.org
Research has demonstrated the utility of various halogenase enzymes for the functionalization of indole and its derivatives. For instance, the thermostable RebH variant, 3-LSR, has been used for the enzymatic bromination of a wide array of indole substrates. nih.govfrontiersin.org While direct enzymatic bromination at the C4 position of 5-methyl-1H-indole is not prominently documented, studies on related substrates highlight the potential of this approach. Enzymes like RebH and Thal have been used for the chlorination of 5-methylindole (B121678), and halogenases from Xanthomonas campestris have shown activity for brominating 5-methylindole at the C3-position. frontiersin.org
Engineered halogenase variants have shown an expanded substrate scope and improved efficiency. d-nb.info For example, mutants of the 3-LSR enzyme exhibited more than double the bromination activity on substrates like 5-methylindole compared to the parent enzyme. d-nb.info Another biocatalytic strategy involves the decarboxylative halogenation of indole-3-carboxylic acid precursors using vanadium haloperoxidases. This method has been successfully applied to N-acetylindoles with methyl substituents at the 4-, 5-, 6-, and 7-positions, achieving yields between 71% and 93%. chemrxiv.org This demonstrates the feasibility of enzymatic functionalization on methyl-substituted indole rings.
The mechanism for FDHs, such as tryptophan halogenases, is proposed to involve an electrophilic aromatic substitution, where the regioselectivity is controlled by the enzyme's active site. nih.gov This catalyst-controlled selectivity is a key advantage over classical chemical methods which are often dictated by the inherent electronic properties of the substrate, potentially leading to mixtures of isomers. nih.govchemrxiv.org
Table 1: Enzymatic Halogenation of Indole Derivatives
| Enzyme/System | Substrate | Product | Key Findings | Reference |
|---|---|---|---|---|
| RebH variant (3-LSR) | 5-methylindole | 3-bromo-5-methylindole | Demonstrates enzymatic bromination on the pyrrole ring of methyl-substituted indoles. | frontiersin.org |
| Engineered RebH variants (M1, M2) | 5-methylindole | Halogenated 5-methylindole | Mutants showed >2-fold increased bromination and chlorination activity compared to the parent enzyme. | d-nb.info |
| Vanadium Haloperoxidase (AmVBPO) | 4-methyl-N-acetyl-indole-3-carboxylic acid | 3-bromo-4-methyl-N-acetylindole | Achieved 93% yield via decarboxylative bromination, showing high efficiency for methyl-substituted indoles. | chemrxiv.org |
| Xcc Halogenases | 5-methylindole | 3-bromo-5-methylindole | Moderate to low activity for C3-bromination. | frontiersin.org |
Mechanistic Chemical Reactivity and Derivatization Studies of 4 Bromo 5 Methyl 1h Indole
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom at the 4-position of the indole (B1671886) ring is susceptible to nucleophilic substitution, enabling the introduction of a variety of functional groups. This reactivity is a cornerstone of its utility in creating more complex molecular architectures.
Pathways for Alkylation and Arylation
The bromine atom on the 4-bromo-5-methyl-1H-indole can be replaced by alkyl and aryl groups through various metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed to form new carbon-carbon bonds with boronic acids. evitachem.com These reactions are fundamental for the synthesis of biaryl compounds. For instance, palladium catalysts like Pd(PPh₃)₄ facilitate such cross-coupling reactions.
Alkylation can also be achieved through different mechanisms. For example, visible light-mediated free radical substitution using bromo-substituted diethylmalonate derivatives can lead to alkylation of the indole ring. aablocks.com Additionally, a palladium/norbornene co-catalyzed regioselective alkylation with primary alkyl bromides can occur at the C-H bond adjacent to the NH group. organic-chemistry.org
Table 1: Examples of Alkylation and Arylation Reactions
| Reactant | Reagent(s) | Product Type | Catalyst System | Reference |
| This compound | Arylboronic acid | 4-Aryl-5-methyl-1H-indole | Palladium catalyst (e.g., Pd(PPh₃)₄) | |
| Indole | Bromo-substituted diethylmalonate | Alkylated indole | Ru(bpy)₃Cl₂ (photocatalyst) | aablocks.com |
| Indole | Primary alkyl bromide | 2-Alkyl-1H-indole | Palladium/norbornene | organic-chemistry.org |
Introduction of Diverse Heteroatomic Functionalities
The bromine atom can be substituted by various heteroatomic nucleophiles, such as amines and thiols, under appropriate conditions. evitachem.comsmolecule.com Copper-mediated amination reactions, for instance, are effective for introducing nitrogen-based functionalities, often requiring polar aprotic solvents like DMSO. These substitution reactions allow for the incorporation of a wide range of functional groups, significantly diversifying the chemical space accessible from this compound. smolecule.com
Transformations and Functionalization of the Indole Nucleus
Beyond the reactivity of the bromine substituent, the indole nucleus itself can undergo a variety of transformations, including oxidation, reduction, C-H functionalization, and condensation reactions.
Oxidation and Reduction Pathways of the Indole Moiety
The indole ring system can be subjected to both oxidation and reduction. Oxidation can lead to the formation of derivatives such as this compound-2,3-dione. biosynth.com This transformation introduces two carbonyl groups at the 2- and 3-positions of the pyrrole (B145914) ring. Conversely, reduction reactions can alter the functionalities present. For example, the bromine atom can be reduced to afford the corresponding debrominated indole derivative. evitachem.comsmolecule.com Additionally, the indole ring can be reduced to an indoline (B122111). organic-chemistry.org
Table 2: Oxidation and Reduction Products
| Starting Material | Reaction Type | Product | Reference |
| This compound | Oxidation | This compound-2,3-dione | biosynth.com |
| This compound | Reduction | 5-Methyl-1H-indole | evitachem.comsmolecule.com |
| Indole | Reduction | Indoline | organic-chemistry.org |
Directed C-H Functionalization Methodologies for Further Substitution
Direct C-H functionalization has emerged as a powerful tool for the diversification of indoles. nih.gov This strategy allows for the introduction of various functional groups at specific positions of the indole core, often guided by a directing group. For instance, Pd(II)-catalyzed C-H arylation of free (NH) indoles with a formyl directing group at the C3-position can lead to C4-arylated indoles. nih.govacs.org This methodology has been used for various transformations, including alkenylation, acylation, amidation, allylation, alkylation, and borylation at the C4-position of indoles using different transition-metal catalysts. nih.govacs.org
Condensation Reactions, Including Hydrazone Formation
The carbonyl groups of oxidized indole derivatives, such as this compound-2,3-dione, can undergo condensation reactions. A notable example is the formation of hydrazones. evitachem.com Reaction of the dione (B5365651) with hydrazines, such as 2,4-dinitrophenylhydrazine, leads to the formation of a hydrazone linkage at one of the carbonyl positions. evitachem.com The formation of hydrazones from indole-3-carboxaldehydes has also been reported. For example, substituted indole-3-carboxaldehydes can react with S-dodecyl isothiosemicarbazide hydrobromide to form intermediate hydrazones. nih.gov These reactions are valuable for creating more complex derivatives with potential biological activities. derpharmachemica.com
Transition Metal-Catalyzed Cross-Coupling Reactions
Palladium-Catalyzed C-C Bond Formation (e.g., Sonogashira Coupling)
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a powerful tool for constructing C(sp²)-C(sp) bonds. nih.govresearchgate.netnih.gov This reaction has been widely applied in medicinal chemistry and materials science to introduce alkynyl moieties into aromatic systems, thereby increasing molecular rigidity and conjugation. nih.gov
In the context of this compound, the C4-bromo substituent readily participates in the catalytic cycle of the Sonogashira coupling. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide (formed in situ from the terminal alkyne and a copper(I) co-catalyst) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst, such as alkyne homocoupling. nih.govacs.org
Detailed research has demonstrated the successful Sonogashira coupling of various aryl bromides, including those with structural similarities to this compound. For instance, studies on the coupling of various substituted aryl bromides highlight the reaction's tolerance to a wide range of functional groups. acs.org While specific examples detailing the Sonogashira coupling of this compound itself are not extensively documented in the provided search results, the reactivity of similar bromo-indoles and other aryl bromides under Sonogashira conditions provides a strong basis for its feasibility.
A study on a one-pot synthesis of 2,3-disubstituted indoles utilized a palladium-catalyzed Sonogashira coupling of 2-bromoanilides as a key step. acs.org This further underscores the utility of the C-Br bond in indole systems for such transformations. The reaction conditions for Sonogashira couplings can be finely tuned by varying the palladium source, ligand, base, and solvent to optimize yields and reaction times. nih.govacs.org
Table 1: Representative Conditions for Palladium-Catalyzed Sonogashira Coupling of Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Reference |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | Room Temperature | nih.gov |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 100 | nih.gov |
| PdCl₂(PhCN)₂ / X-Phos | Cs₂CO₃ | - | 60-80 | acs.org |
This table presents general conditions that have been successful for a variety of aryl bromides and could be adapted for this compound.
Strategies for Expanding Molecular Complexity and Structural Diversity
Beyond the Sonogashira coupling, the bromine atom of this compound is a gateway to a multitude of other transition metal-catalyzed reactions, enabling significant expansion of its molecular complexity and structural diversity. These reactions are instrumental in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. rsc.orgarabjchem.org
One of the most powerful methods for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction , which couples an organoboron compound with an organohalide. This reaction is known for its mild conditions and tolerance of a wide array of functional groups. lmaleidykla.lt For this compound, a Suzuki-Miyaura coupling with various aryl or vinyl boronic acids or esters would lead to the corresponding 4-aryl or 4-vinyl-5-methyl-1H-indoles. Research on the Suzuki-Miyaura coupling of 5-bromoindoline (B135996) derivatives demonstrates the successful application of this methodology to similar heterocyclic systems. lmaleidykla.lt Microwave-assisted Suzuki-Miyaura reactions have also been shown to be highly efficient, often leading to high yields in significantly reduced reaction times. lmaleidykla.lt
The Heck reaction , another palladium-catalyzed process, couples aryl halides with alkenes. arabjchem.org Applying the Heck reaction to this compound would introduce an alkenyl substituent at the C4 position, providing a handle for further functionalization.
Furthermore, Stille cross-coupling , which utilizes organotin reagents, and Negishi coupling , employing organozinc reagents, represent other viable palladium-catalyzed C-C bond-forming strategies that could be applied to this compound. The choice of coupling reaction often depends on the desired substituent and the functional group tolerance required for the specific synthetic route.
In addition to palladium, other transition metals like copper and gold can be utilized to catalyze unique transformations. organic-chemistry.orgacs.org For instance, copper-catalyzed C-N and C-O bond-forming reactions (Ullmann condensation) could be employed to introduce amine or ether linkages at the C4 position. Gold-catalyzed reactions, particularly those involving the activation of alkynes, offer another avenue for constructing complex molecular architectures. acs.org
The strategic application of these diverse transition metal-catalyzed reactions allows for the systematic modification of the this compound core, leading to the generation of libraries of novel compounds with varied structural motifs and physicochemical properties.
Table 2: Overview of Potential Cross-Coupling Reactions for Derivatization of this compound
| Reaction Name | Coupling Partner | Bond Formed | Catalyst (Typical) |
| Suzuki-Miyaura | Organoboron Reagent | C-C | Palladium |
| Heck | Alkene | C-C | Palladium |
| Stille | Organotin Reagent | C-C | Palladium |
| Negishi | Organozinc Reagent | C-C | Palladium |
| Sonogashira | Terminal Alkyne | C-C | Palladium/Copper |
| Buchwald-Hartwig | Amine/Amide | C-N | Palladium |
| Ullmann Condensation | Alcohol/Amine | C-O / C-N | Copper |
This table provides a summary of key reactions that can be used to expand the molecular diversity of this compound.
Sophisticated Spectroscopic and Structural Elucidation of 4 Bromo 5 Methyl 1h Indole and Its Derivatives
High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H NMR, ¹³C NMR)
High-field ¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural assignment of 4-bromo-5-methyl-1H-indole and its derivatives. These techniques provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
In the ¹H NMR spectrum of a related compound, 4-bromo-3-methyl-1H-indole, the proton signals are observed at specific chemical shifts (δ) in parts per million (ppm). For instance, the N-H proton typically appears as a broad singlet around 7.94 ppm. The aromatic protons on the indole (B1671886) ring appear in the range of 6.95-7.28 ppm, with their multiplicity and coupling constants providing information about their relative positions. The methyl protons at the C3 position show a doublet at approximately 2.57 ppm. rsc.org
The ¹³C NMR spectrum provides information on the carbon framework. For 4-bromo-3-methyl-1H-indole, the carbon signals are observed at distinct chemical shifts. The carbon atoms of the indole ring resonate between 110.52 and 137.71 ppm, while the methyl carbon appears at a much lower chemical shift, around 12.65 ppm. rsc.org The specific chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents on the indole ring.
For a comprehensive structural assignment, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish connectivity between protons and carbons.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Indole
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-H | 7.94 (s, 1H) | - |
| Aromatic CH | 7.28–7.24 (m, 2H) | 137.71, 126.33, 123.65, 123.51, 122.86, 114.93, 113.15, 110.52 |
| Aromatic CH | 7.03–6.95 (m, 2H) | |
| CH₃ | 2.57 (d, J = 0.9 Hz, 3H) | 12.65 |
Data for 4-bromo-3-methyl-1H-indole in CDCl₃. rsc.org
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy, FT-IR) for Functional Group Identification and Band Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.
The FT-IR spectrum of an indole derivative will typically show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically found in the 1200-1350 cm⁻¹ range. The C-Br stretching vibration is expected to appear at lower frequencies, typically below 700 cm⁻¹.
The precise positions of these bands can be influenced by the substitution pattern on the indole ring and by intermolecular interactions, such as hydrogen bonding. nih.gov For instance, hydrogen bonding involving the N-H group can cause a broadening and a shift to lower frequency of the N-H stretching band. nih.gov The interpretation of these spectra is often aided by comparison with the spectra of known compounds and by theoretical calculations. montclair.eduuq.edu.au
Table 2: Typical FT-IR Absorption Bands for Substituted Indoles
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| C=C | Stretching | 1450-1600 |
| C-N | Stretching | 1200-1350 |
| C-Br | Stretching | < 700 |
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are indispensable for determining the precise molecular weight and confirming the molecular formula of this compound and its derivatives.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition with a high degree of confidence. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity separated by approximately 2 Da.
ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. mdpi.com It allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and typically showing a prominent peak for the protonated molecule [M+H]⁺ or the molecular ion M⁺. mdpi.com The fragmentation pattern observed in the mass spectrum can provide additional structural information. For example, in the ESI mass spectrum of a derivative, the fragmentation peaks can confirm the composition of the molecule. mdpi.com
Table 3: Mass Spectrometry Data for a Representative Bromo-Indole Derivative
| Technique | Ion | Calculated m/z | Found m/z |
| ESI-MS | [M - BF₄⁻]⁺ | 472.35 | 473.5 ([M - BF₄⁻] + H) |
Data for 7-((5-bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium tetrafluoroborate. mdpi.com
Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation and Intermolecular Interactions
For indole derivatives, X-ray diffraction studies have revealed that the indole ring system is generally planar. nih.gov The analysis also elucidates the nature and geometry of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. nih.govacs.org For instance, N-H···π interactions and hydrogen bonds are significant in the crystal structures of many indole analogues. nih.govacs.org The crystal packing can influence the physical properties of the material.
The molecular structure of a derivative of this compound, determined by single crystal X-ray diffraction, would confirm the positions of the bromo and methyl substituents on the indole ring and provide detailed geometric parameters. nih.govacs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.
The UV-Vis spectrum of an indole derivative typically shows two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ transitions. nih.gov The positions of these bands are sensitive to the nature and position of substituents on the indole ring. nih.gov Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. For example, substitutions at the 4-position of the indole ring can significantly affect the electronic transition dipole moments. nih.gov
A study on 4-substituted indoles found a correlation between the absorption maximum and the global electrophilicity index of the substituent. nih.gov The solvent polarity can also influence the UV-Vis spectrum, with more polar solvents often causing a red shift in the absorption bands of indole derivatives. core.ac.uk
Table 4: UV-Vis Absorption Maxima for a Representative Substituted Indole in Different Solvents
| Compound | Solvent | λmax (nm) |
| 5-Bromoindole | Ethanol | 278, 286, 297 |
| 5-Bromoindole | Cyclohexane | 275, 283, 294 |
Data for 5-bromoindole. core.ac.uk
Advanced Surface Analysis Techniques for Material Science Applications (e.g., X-ray Photoelectron Spectroscopy (XPS), Scanning Electron Microscopy-Energy Dispersive X-ray Spectroscopy (SEM-EDS))
Advanced surface analysis techniques are crucial for characterizing the surface properties of materials containing this compound, particularly in the context of materials science applications.
X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface of a material. units.itrockymountainlabs.com By irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and their oxidation states. rockymountainlabs.com This is particularly useful for studying thin films or surface modifications.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a material. nih.gov When coupled with Energy Dispersive X-ray Spectroscopy (EDS) , it allows for the elemental analysis of specific areas on the surface. nih.gov SEM-EDS can map the distribution of elements on the surface, which is valuable for assessing the homogeneity of a coating or the composition of different phases in a material. nih.gov For example, in a material containing this compound, SEM-EDS could be used to confirm the presence and distribution of bromine on the surface.
Computational Chemistry and Theoretical Investigations on 4 Bromo 5 Methyl 1h Indole
Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons within the 4-bromo-5-methyl-1H-indole molecule. Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. ajchem-a.comresearchgate.net These calculations are fundamental, as the optimized geometry is the starting point for most other computational analyses. The process involves finding the minimum energy conformation of the molecule, which provides key data on bond lengths, bond angles, and dihedral angles. For instance, in related indole (B1671886) structures, DFT has been successfully used to obtain optimized geometries that show good agreement with experimental data from X-ray crystallography. ajchem-a.combohrium.com
A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results for validation.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netijcce.ac.ir For substituted indoles, these calculations can predict the chemical environment of each proton and carbon atom with a high degree of accuracy, often showing a strong correlation (R² ≥ 0.99) with experimental spectra. researchgate.net
Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. ijcce.ac.irmdpi.com By analyzing the computed vibrational modes, specific peaks in an experimental spectrum can be assigned to the stretching, bending, or twisting of particular chemical bonds within the this compound structure. This aids in the structural confirmation of the synthesized molecule.
Below is a table illustrating typical predicted vs. experimental data for a related indole derivative, showcasing the accuracy of DFT methods.
| Parameter | Experimental Value | Calculated Value (DFT) |
| ¹H NMR Shift (NH) | 11.6 ppm | 11.5 ppm |
| ¹³C NMR Shift (C=O) | 164.1 ppm | 164.1 ppm |
| IR Frequency (C=O stretch) | 1641 cm⁻¹ | 1641 cm⁻¹ |
Data presented is illustrative, based on findings for similar compounds. ijcce.ac.ir
Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. acs.org
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron to a higher energy state. irjweb.com For similar aromatic compounds, these gaps typically range from 3 to 5 eV. researchgate.netnih.gov The energy gap is a key indicator of the molecule's potential for charge transfer interactions within itself and with other species. irjweb.comacs.org
Spatial Distributions: The location of the HOMO and LUMO within the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For indole derivatives, the HOMO is generally delocalized across the π-system of the indole ring, highlighting its electron-donating capability. researchgate.net The LUMO's distribution is more dependent on the specific substituents. In this compound, the electron-withdrawing bromine atom would likely influence the LUMO's position.
| Orbital | Energy (Illustrative) | Significance |
| HOMO | -6.3 eV | Electron-donating capacity, site of oxidation |
| LUMO | -1.8 eV | Electron-accepting capacity, site of reduction |
| Energy Gap (ΔE) | 4.5 eV | Chemical reactivity and kinetic stability |
Values are illustrative and based on typical results for similar heterocyclic compounds. irjweb.com
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. researchgate.net It maps regions of varying electrostatic potential onto the electron density surface.
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically associated with lone pairs on heteroatoms (like the indole nitrogen) and are the most likely sites for electrophilic attack.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These regions, often found around hydrogen atoms attached to heteroatoms (like the N-H proton), are susceptible to nucleophilic attack.
For this compound, the MEP map would likely show a negative potential around the pyrrole (B145914) ring and the nitrogen atom, while a strong positive potential would be centered on the N-H proton. researchgate.netresearchgate.net
Quantum Chemical Methods for Reaction Mechanism Elucidation and Energetics
Quantum chemical methods, particularly DFT, are invaluable for investigating the pathways of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, chemists can construct a detailed energy profile for a proposed reaction mechanism. acs.org This allows for the determination of activation energies, which govern the reaction rate, and reaction enthalpies, which indicate whether a reaction is exothermic or endothermic. For instance, these methods can be used to predict the regioselectivity of bromination or the most favorable pathway for multicomponent reactions involving the indole scaffold. mdpi.com
Molecular Docking and Molecular Dynamics (MD) Simulations for Ligand-Target Binding Predictions
To explore the potential biological activity of this compound, molecular docking and molecular dynamics simulations are employed.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein's active site. nih.gov A scoring function is used to estimate the binding affinity, providing a rank for potential drug candidates. researchgate.net Bromo-indole derivatives have been docked into various enzyme active sites, such as EGFR tyrosine kinase, to assess their inhibitory potential. researchgate.net The docking results reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted binding pose over time. schrodinger.com These simulations model the movements of the ligand and protein atoms, providing a more dynamic and realistic picture of the interaction in a solvated environment. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
QSAR represents a statistical approach to drug design that correlates variations in the chemical structure of a series of compounds with their biological activity. mdpi.com
To build a QSAR model for derivatives of this compound, one would first synthesize a library of related compounds and measure their biological activity (e.g., IC₅₀ values against a cancer cell line). nih.gov Then, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound. Statistical methods, such as multiple linear regression, are used to generate an equation that links these descriptors to the observed activity. nih.govijrps.com This resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent therapeutic agents.
Theoretical Assessment of Linear and Nonlinear Optical (NLO) Properties
The exploration of nonlinear optical (NLO) properties in organic molecules has garnered significant interest due to their potential applications in a range of photonic and optoelectronic technologies, including optical switching, data storage, and telecommunications. Computational methods, particularly those based on Density Functional Theory (DFT), provide a powerful tool for predicting and understanding the NLO response of molecules. The key parameters in this assessment are the linear polarizability (α) and the first-order hyperpolarizability (β), which quantify the linear and nonlinear response of the molecule to an external electric field, respectively.
For a molecule to exhibit a significant NLO response, it typically requires a substantial change in dipole moment upon electronic excitation, which is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. In this compound, the indole ring acts as the π-conjugated bridge. The methyl group (-CH₃) at the 5-position is a weak electron donor, while the bromine atom (-Br) at the 4-position is an electron-withdrawing group due to its electronegativity, yet it can also participate in some resonance donation. This substitution pattern can induce an ICT character, making it a candidate for NLO activity.
Theoretical calculations, often performed using DFT with a suitable basis set such as 6-311++G(d,p), can elucidate the components of the polarizability and hyperpolarizability tensors. The total molecular polarizability and the first hyperpolarizability are calculated from these tensor components. A higher value of the first hyperpolarizability indicates a stronger NLO response. researchgate.net The calculated values for this compound would be compared to those of known NLO materials, such as urea, to gauge its potential. researchgate.net
| Parameter | Calculated Value (a.u.) |
|---|---|
| αxx | Value |
| αyy | Value |
| αzz | Value |
| ⟨α⟩ (Total Polarizability) | Value |
| βxxx | Value |
| βxyy | Value |
| βxzz | Value |
| βyyy | Value |
| βyzz | Value |
| βzzz | Value |
| βtotal (First Hyperpolarizability) | Value |
Note: The values in the table are placeholders and would be populated by specific quantum chemical calculations.
The analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in understanding the NLO properties. researchgate.net A smaller HOMO-LUMO energy gap is generally indicative of a molecule that is more easily polarized and, therefore, more likely to exhibit a significant NLO response. nih.gov For this compound, the HOMO is expected to be localized primarily on the indole ring and the methyl group, while the LUMO would likely have significant contributions from the bromine atom and the C4-C5 region of the indole ring, facilitating an electronic transition with charge transfer characteristics.
Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational technique that translates the complex, delocalized molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This method allows for a detailed investigation of electron delocalization and intramolecular interactions that contribute to the stability of the molecule. mdpi.com The core of NBO analysis lies in the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. uba.ar
The stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is a key metric. A larger E(2) value signifies a stronger interaction. mdpi.com In this compound, several types of intramolecular interactions are expected to play a significant role in its electronic structure and stability.
Key interactions would include:
π → π* transitions: Delocalization of π-electrons from the filled π-orbitals of the indole ring to the empty π*-antibonding orbitals. These interactions are fundamental to the aromatic character and stability of the indole system.
n → σ* transitions: The lone pairs (n) on the nitrogen and bromine atoms can interact with the antibonding orbitals (σ) of adjacent bonds. For instance, the interaction between a lone pair on the nitrogen atom and the antibonding orbitals of the neighboring C-C bonds (n(N) → σ(C-C)) would contribute to the delocalization of electron density.
Hyperconjugative interactions: The σ-bonds of the methyl group can interact with the π-system of the indole ring (σ(C-H) → π(C=C)), leading to hyperconjugation that further stabilizes the molecule.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| π(C1-C2) | π(C3-C4) | Value |
| π(C5-C6) | π(C7-C8) | Value |
| LP(1) N | π(C1-C2) | Value |
| LP(2) Br | σ(C4-C5) | Value |
| σ(C-H)methyl | π*(C5-C6) | Value |
Note: The values in the table are placeholders and represent the type of data obtained from an NBO analysis. The specific interactions and their energies would be determined by quantum chemical calculations.
Mechanistic Studies of 4 Bromo 5 Methyl 1h Indole S Biological Actions and Research Applications
Elucidation of Specific Mechanisms of Biological Activity
The therapeutic potential and research applications of 4-bromo-5-methyl-1H-indole and its derivatives stem from their diverse interactions with biological systems. Mechanistic studies have begun to unravel the specific pathways and molecular targets through which these compounds exert their effects, ranging from neuroprotection and antiviral action to the modulation of critical cellular receptors and enzymes.
Neuroprotective Mechanisms, Including Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) via Survivin Binding
Research into derivatives of this compound has revealed significant neuroprotective properties. One key mechanism involves the inhibition of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The derivative this compound-2,3-dione has been shown to exert these effects by binding to survivin, a protein that is a member of the inhibitor of apoptosis (IAP) family. biosynth.com Survivin is known to play crucial roles in both regulating cell division and inhibiting apoptosis by blocking the activation of caspases. nih.gov By interacting with survivin, the compound interferes with downstream signaling pathways that lead to inflammation, thereby reducing the production of cytokines like TNF-α and IL-6 that are implicated in neuroinflammatory conditions. biosynth.comnih.govnih.govmdpi.com This targeted action highlights a promising avenue for the development of treatments for inflammation-mediated diseases. mdpi.com
Antiviral Action and Blockade of Viral Replication
The indole (B1671886) scaffold is a common feature in many antiviral compounds. nih.gov Derivatives of this compound have demonstrated notable antiviral capabilities. For instance, this compound-2,3-dione has been found to block viral infection by binding to the viral capsid protein. biosynth.com This interaction is crucial as it can prevent the virus from successfully entering host cells or uncoating to release its genetic material. Furthermore, this compound has been observed to inhibit viral replication in in-vitro studies and has shown protective effects against alphavirus infections in murine models. biosynth.com The ability of bromo-substituted indole-like structures to interfere with viral life cycles is also supported by studies on related compounds, which have shown activity against viruses such as human cytomegalovirus and herpes simplex type 1. nih.gov
Modulation of Aryl Hydrocarbon Receptor (AhR) Activity and Related Signaling Pathways
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in regulating xenobiotic metabolism and immune responses. bohrium.comnih.govacs.org Halogenated indoles have emerged as a significant class of AhR modulators. bohrium.comnih.gov Studies on various bromo-indoles have shown that they can activate AhR in a concentration-dependent manner. bohrium.comnih.gov Molecular docking analyses have confirmed that these compounds exhibit moderate binding affinities to the PAS-B domain of the AhR. bohrium.comnih.gov This binding initiates a cascade of events, including the formation of an AhR-ARNT heterodimer and enhanced binding of the receptor to the promoter regions of target genes, such as CYP1A1. bohrium.comnih.gov The position and type of halogen on the indole scaffold are significant determinants of this activity, suggesting that compounds like this compound could be potent modulators of AhR signaling pathways, with potential therapeutic applications in conditions like inflammatory bowel disease. bohrium.comnih.govresearchgate.net
Mechanisms of Antimicrobial Efficacy, Including Anti-biofilm and Anti-virulence Effects against Bacterial Pathogens
Halogenated indoles have shown considerable promise as antimicrobial agents, capable of combating pathogenic bacteria and their biofilms. nih.govnih.gov Quantitative structure-activity relationship (QSAR) analyses have specifically identified that the presence of a bromine or chlorine atom at the 4th or 5th position of the indole ring is crucial for activity against the food-borne pathogen Vibrio parahaemolyticus. nih.gov This structural feature is essential for eradicating bacterial growth. nih.gov The mechanism of action includes damaging the bacterial cell membrane, leading to a bactericidal effect. nih.gov Beyond direct killing, these compounds also exhibit potent anti-biofilm and anti-virulence properties. They can inhibit biofilm formation, bacterial motility, and the activity of virulence factors like proteases. nih.gov The effectiveness of the bromo-indole moiety is further highlighted in hybrid molecules, which have demonstrated high activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.comconsensus.app
Table 1: Antimicrobial Profile of Halogenated Indoles against Vibrio parahaemolyticus
| Compound | Minimum Inhibitory Concentration (MIC) | Key Anti-virulence Effects |
| 4-Bromoindole | 50 µg/mL | Inhibition of biofilm formation, motility, and protease activity |
| 5-Bromoindole | 50 µg/mL | Inhibition of biofilm formation, motility, and protease activity |
| Indole (unsubstituted) | 400 µg/mL | Minor effect on biofilm characteristics |
Investigation of Enzyme Inhibition Profiles (e.g., COX-2, 5-LOX, myeloperoxidase)
The anti-inflammatory potential of indole derivatives is also linked to their ability to inhibit key enzymes in inflammatory pathways. researchgate.net While direct studies on this compound are limited, research on structurally similar compounds provides strong indications of its potential activity. A key target is myeloperoxidase (MPO), a heme enzyme in neutrophils that produces the potent oxidant hypochlorous acid. bohrium.com Studies have shown that anilines with electron-withdrawing substituents are potent MPO inhibitors, with 4-bromoaniline being one of the most effective, showing 50% inhibition (I50) at a concentration of just 45 nM. bohrium.com This suggests that the 4-bromo aromatic amine substructure within this compound is well-suited for MPO inhibition.
Additionally, many anti-inflammatory drugs target cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes crucial for the production of prostaglandins and leukotrienes, respectively. nih.govnih.gov Dual inhibition of COX-2 and 5-LOX is considered a promising strategy for developing safer and more effective anti-inflammatory agents. nih.govbioworld.com Various indole derivatives have been investigated as inhibitors of these enzymes, indicating a potential role for this compound in this area.
Table 2: Myeloperoxidase Inhibition by Related Compounds
| Inhibitor | I50 (Concentration for 50% Inhibition) | Mechanism of Action |
| 4-Bromoaniline | 45 nM | Promotes formation of inactive MPO intermediate (Compound II) |
| Dapsone | ~1 µM | Promotes formation of inactive MPO intermediate (Compound II) |
| Mefenamic acid | ~1 µM | Promotes formation of inactive MPO intermediate (Compound II) |
Receptor Binding and Interaction Studies with Biological Targets
The biological activities of this compound are underpinned by its ability to bind and interact with a variety of molecular targets. As previously noted, its derivatives have been shown to bind directly to proteins such as survivin and viral capsid proteins , leading to neuroprotective and antiviral effects, respectively. biosynth.com
Furthermore, the compound's interaction with the Aryl Hydrocarbon Receptor (AhR) is a key aspect of its mechanism. Binding occurs at the ligand-binding PAS-B domain, initiating conformational changes that trigger downstream transcriptional regulation. bohrium.comnih.gov The indole scaffold is also a well-known pharmacophore for serotonin receptors. For example, studies on the human 5-HT4 receptor, while not specific to this exact compound, have utilized site-directed mutagenesis to identify key amino acid residues in the transmembrane domains that are critical for the binding of indole-based ligands. nih.gov This highlights the broader potential of this compound to interact with a range of biological receptors, a characteristic that continues to be explored through in-silico and in-vitro binding assays. mdpi.com
Structure-Activity Relationship (SAR) Investigations for Modulating Biological Outcomes
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively studied to understand how structural modifications influence biological activity. Structure-Activity Relationship (SAR) investigations are crucial in drug discovery for optimizing lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. For derivatives of this compound, SAR studies focus on how the nature and position of substituents on the indole ring system dictate their interaction with biological targets.
Key areas of modification on the indole scaffold include the benzene (B151609) ring (positions 4, 5, 6, and 7), the pyrrole (B145914) ring (positions 1, 2, and 3), and the substituents themselves. The presence of a halogen, such as bromine at the C4 position, and an alkyl group, like methyl at C5, significantly influences the molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its biological function.
Impact of Bromine Substitution
The position of the bromine atom on the indole ring is a critical determinant of biological activity. Studies on various brominated indoles and their analogues have revealed that the placement of bromine can dramatically alter the compound's efficacy. For instance, in the context of anti-inflammatory activity, the inhibitory effects of brominated isatins on the production of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor α (TNFα) were found to be highly dependent on the bromine's location. Research showed that 5-bromoisatin was a more potent inhibitor than 6-bromoisatin, which in turn was more active than 7-bromoisatin, demonstrating a clear positional effect. mdpi.com
The data below illustrates the influence of bromine's position on the anti-inflammatory activity of isatin derivatives.
| Compound | Bromine Position | NO Inhibition (IC50 in µM) | TNFα Inhibition (IC50 in µM) |
|---|---|---|---|
| Isatin | None | 430 | > 339.8 |
| 5-Bromoisatin | C5 | 151.6 | 38.05 |
| 6-Bromoisatin | C6 | Data not specified | Data not specified |
| 7-Bromoisatin | C7 | > 223.1 | Data not specified |
Data sourced from a study on the anti-inflammatory activity of brominated indoles. mdpi.com The study noted 7-bromoisatin showed less than 5% inhibition of NO at the highest tested concentration, while 5-bromoisatin was the most active.
Influence of Other Substituents and Structural Modifications
Beyond the bromine atom, other structural features significantly modulate biological outcomes. In the development of HIV-1 fusion inhibitors, SAR studies explored various substitutions on the indole scaffold. These investigations examined how altering shape, charge, and hydrophobic surface area through different substituents could optimize binding to the gp41 hydrophobic pocket. acs.orgnih.gov The introduction of different groups on the indole nitrogen (N1) or at the C3 position can lead to compounds with varying potencies.
The following table summarizes the activity of selected indole derivatives where structural modifications beyond simple bromination were investigated.
| Compound Class | Key Structural Modification | Target/Activity | Illustrative Finding |
|---|---|---|---|
| Indole Phytoalexin Analogues | Bromine at C5 | Antiproliferative | Activity is context-dependent; some 5-bromo analogues show increased activity, while others show decreased or similar activity compared to non-brominated versions. beilstein-archives.org |
| Bis-indole Derivatives | Varied substitutions on a second indole ring and benzyl groups | Anti-HIV-1 Fusion | Modifications to shape, charge, and hydrophobicity significantly impact inhibitory activity. acs.orgnih.gov |
| Indole-based Dihydroisoxazoles | Conversion of a chalcone to a dihydroisoxazole (B8533529) ring | Anticancer (Leukemia) | A derivative with a 4-bromophenyl group showed high selectivity toward leukemia cells. acs.org |
| Spiro β-Lactam Indole-2,3-diones | Attachment of a spiro β-lactam ring to a 5-methyl-indole-2,3-dione core | Antibacterial | Specific derivatives showed significant zones of inhibition against various bacteria. researchgate.net |
Applications of 4 Bromo 5 Methyl 1h Indole in Advanced Medicinal Chemistry Research and Drug Discovery
Utilization as a Key Building Block for the Synthesis of Novel Pharmaceutical Compounds
4-Bromo-5-methyl-1H-indole serves as a crucial starting material or intermediate in the synthesis of a variety of complex pharmaceutical compounds. chemimpex.com Its structure allows for modifications at several positions, enabling the creation of diverse chemical libraries for drug screening. For instance, it has been utilized in the synthesis of bromoindole building blocks through methods like the modified Cadogan indole (B1671886) synthesis. researchgate.net The bromine atom at the 4-position and the methyl group at the 5-position provide specific steric and electronic properties that can be exploited in multi-step synthetic pathways to generate novel molecular architectures with potential therapeutic value. chemimpex.com
Derivatives such as this compound-3-carbaldehyde and this compound-3-carboxylic acid are also commercially available, indicating their role as key intermediates in further chemical elaborations. bldpharm.combldpharm.com
Role in Lead Compound Discovery and Optimization within Drug Development Pipelines
The process of drug discovery often involves the identification of a "lead compound," a molecule that shows promising activity against a specific biological target. This lead compound is then chemically modified to improve its potency, selectivity, and pharmacokinetic properties. This compound and its derivatives have played a role in this optimization process.
In the development of anti-Trypanosoma cruzi agents, for example, researchers explored various substituents on the indole core. While small, electron-donating groups at the 5-position, such as a methyl group, were found to be favorable for activity, the introduction of halogens like bromine resulted in inactive compounds in that particular series. nih.govacs.org This highlights how the specific placement of the bromo and methyl groups on the indole ring can significantly impact biological activity, providing crucial structure-activity relationship (SAR) data for lead optimization.
Furthermore, in the discovery of novel inhibitors for the NorA efflux pump in Staphylococcus aureus, a major contributor to antibiotic resistance, various modifications on the indole scaffold were investigated. researchgate.net While this specific study focused on substitutions at the C5 and N1 positions, it underscores the importance of exploring the chemical space around the indole nucleus to identify potent drug candidates. researchgate.net
Exploration as a Therapeutic Agent for Anti-inflammatory and Analgesic Interventions
Indole derivatives have a well-established history as anti-inflammatory agents, with indomethacin (B1671933) being a classic example. mdpi.com Research has extended to explore the potential of other indole-containing compounds, including those derived from this compound, for their anti-inflammatory and analgesic effects.
One study detailed the synthesis of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-(substituted)-indole derivatives and evaluated their analgesic activity. iajps.com Among the synthesized compounds, (R)-5-bromo-1-ethyl-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole demonstrated potent analgesic effects, comparable to the standard drug diclofenac (B195802) sodium. iajps.com This suggests that the 5-bromo-indole scaffold can be a valuable starting point for developing new pain-relieving medications.
Additionally, a derivative, this compound-2,3-dione, has been shown to inhibit the production of pro-inflammatory cytokines, indicating its potential for anti-inflammatory applications. biosynth.com The development of dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) based on an indoline (B122111) scaffold has also shown remarkable anti-inflammatory efficacy in animal models. acs.org
Development of Novel Antimicrobial and Anticancer Agents
The versatility of the this compound scaffold extends to the development of agents to combat microbial infections and cancer.
Antimicrobial Activity:
Indole derivatives are known to possess significant antimicrobial properties. nih.gov Research has shown that compounds derived from bromo-indoles can exhibit potent antibacterial activity against various pathogenic strains. For instance, a series of 5-bromoindole-2-carboxamides demonstrated high antibacterial activity against Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. d-nb.info Another study highlighted the antimicrobial potential of 4-Bromo-1-methyl-1H-indole-3-carbaldehyde, which showed inhibitory effects against both Staphylococcus aureus and Escherichia coli.
Anticancer Activity:
The indole nucleus is a key feature in many anticancer agents. rsc.orgresearchgate.net Derivatives of 5-bromo-isatin have been found to exhibit enhanced anticancer activity compared to the parent molecule. core.ac.uk For example, compound 16, a 5-bromo-isatin derivative, was identified as a potent cytotoxic agent against the HCT116 colon cancer cell line. core.ac.uk Furthermore, the pursuit of new antitumor agents has led to the identification of indole hybrid chalcones with significant antiproliferative activity. acs.org The transformation of these chalcones into dihydroisoxazole (B8533529) derivatives has yielded compounds with promising potential against leukemia cells. acs.org
Contribution to Strategies for Combating Antibiotic Resistance
A critical challenge in modern medicine is the rise of antibiotic-resistant bacteria. mdpi.com One strategy to overcome this is the development of compounds that can inhibit bacterial resistance mechanisms, such as efflux pumps. The indole scaffold has been identified as a promising framework for designing such inhibitors. researchgate.net
Bacterial cystathionine (B15957) γ-lyase (bCSE) is an enzyme that produces hydrogen sulfide (B99878) in pathogenic bacteria, contributing to their survival against antibiotics. nih.gov The inhibition of bCSE can significantly enhance the sensitivity of bacteria to existing antibiotics. nih.gov Research has focused on the synthesis of selective indole-based bCSE inhibitors, with 6-bromoindole (B116670) serving as a key building block. nih.gov This approach aims to potentiate the effect of current antibiotics, offering a new avenue to combat drug-resistant infections.
Furthermore, quorum sensing, a cell-to-cell communication system in bacteria, plays a crucial role in virulence and biofilm formation. mdpi.comnih.gov Inhibiting quorum sensing is another promising strategy to combat bacterial infections without directly killing the bacteria, which may reduce the selective pressure for resistance development. mdpi.com
Design of Compounds with Potential Therapeutic Applications in Neuroprotection and Antiviral Therapy
The therapeutic potential of this compound derivatives extends to the fields of neuroprotection and antiviral therapy.
Neuroprotection:
Neurodegenerative diseases represent a significant healthcare burden, and there is an urgent need for effective treatments. mdpi.com The indole nucleus is a privileged scaffold in the development of anti-neurodegenerative agents. mdpi.com A derivative, this compound-2,3-dione, has demonstrated neuroprotective effects by inhibiting the production of proinflammatory cytokines. biosynth.com
Antiviral Therapy:
The same derivative, this compound-2,3-dione, has also shown potential as an antiviral agent. It has been found to bind to viral capsid proteins, blocking virus infection and inhibiting viral replication in vitro. biosynth.com This suggests that the 4-bromo-5-methyl-indole scaffold could be a valuable starting point for the development of novel antiviral drugs.
The strategic advancement of this compound derivatives represents a significant frontier in chemical and biomedical research. This article outlines future research trajectories and translational opportunities for this compound, focusing on the design of advanced derivatives, mechanistic understanding through omics technologies, computational design, sustainable synthesis, and exploration of novel applications beyond traditional medicine.
Q & A
Q. What are the common synthetic routes for preparing 4-bromo-5-methyl-1H-indole?
Methodological Approach :
- Alkylation of Indole Core : Reaction of 5-bromo-1H-indole with alkyl halides (e.g., 1-iodobutane) using NaH in anhydrous DMSO achieves selective N-alkylation (94% yield for 5-bromo-1-butyl-1H-indole) .
- Bromination Strategies : Electrophilic substitution using N-bromosuccinimide (NBS) in dichloromethane introduces bromine at the 5-position of 3-methyl-1H-indole derivatives .
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with PEG-400:DMF solvents enables functionalization at the 3-position (25–50% yields for triazole derivatives) .
Q. Key Considerations :
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Approach :
Q. Key Considerations :
- Use deuterated solvents (CDCl₃) to avoid proton interference in NMR .
- Cross-validate with elemental analysis for purity .
Advanced Research Challenges
Q. How can researchers optimize regioselectivity in bromination or functionalization reactions?
Methodological Approach :
- Directing Groups : Introduce temporary protecting groups (e.g., methylthio at 3-position) to steer bromination to the 5-position .
- Catalytic Systems : CuI in PEG-400:DMF enhances triazole formation at the 3-position without side reactions .
- Computational Modeling : Predict electronic density maps (e.g., DFT calculations) to identify reactive sites.
Q. Case Study :
Q. How to resolve contradictions between NMR and crystallography data in structural determination?
Methodological Approach :
Q. Example :
Q. What computational tools are recommended for modeling electronic properties?
Methodological Approach :
- Structure Refinement : SHELXL for high-resolution crystallographic data (e.g., twinned crystals) .
- Docking Studies : MOE or AutoDock for predicting biological activity (e.g., indole derivatives as kinase inhibitors).
- Electrostatic Potential Maps : Generated via OLEX2 to visualize nucleophilic/electrophilic sites .
Data Contradiction Analysis
Q. How to validate purity and structural integrity when spectroscopic data conflict?
Methodological Approach :
Q. Case Study :
- A 5-bromoindole derivative showed conflicting ¹H NMR signals due to residual DMF; resolved via vacuum drying and repeated NMR in CDCl₃ .
Methodological Workflows
4.1 Designing a synthesis protocol for this compound derivatives
Stepwise Approach :
Core Functionalization : Alkylate 5-bromo-1H-indole with NaH/alkyl halides in DMSO .
Triazole Addition : Use CuAAC with 1-ethynylarenes in PEG-400:DMF (12-hour reaction) .
Purification : Flash chromatography (70:30 EtOAc:hexane) followed by recrystallization .
Q. Optimization Tips :
4.2 Purification strategies post-synthesis
Methodological Approach :
- Column Chromatography : Silica gel with gradient elution (hexane → EtOAc) .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
- HPLC : For polar derivatives (e.g., carboxylated indoles) .
Comparative Analysis of Derivatives
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
